Lipophilicity: Comparison with Alkynoic Analogs
Hept-4-en-6-ynoic acid displays a predicted lipophilicity (XLogP3-AA) of 0.9, which is notably lower than that of its structurally related alkynoic analogs hept-4-ynoic acid and hept-6-ynoic acid, both of which have an XLogP3 of 1.2 [1]. The presence of the internal alkene in the enyne scaffold reduces overall hydrophobicity compared to the purely alkynic acids, a property that can influence membrane permeability and aqueous solubility in biological assays [1].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 0.9 |
| Comparator Or Baseline | Hept-4-ynoic acid: 1.2; Hept-6-ynoic acid: 1.2 |
| Quantified Difference | Δ = -0.3 |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.04.14) |
Why This Matters
The lower lipophilicity may afford improved aqueous solubility and altered membrane partitioning compared to alkynoic analogs, a critical parameter for researchers selecting building blocks for cell-based assays or in vivo probe development.
- [1] Hept-4-en-6-ynoic acid. PubChem Compound Summary, National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/Hept-4-EN-6-ynoic-acid View Source
